h15-LOX-2 Inhibitory Potency: Compound 106 (IC50 530 nM) Occupies an Intermediate Position Between More Potent Compound 105 (340 nM) and Less Potent Compound 107 (870 nM)
In the same patent family (US20240317691), Compound 106 (this target compound) demonstrated an IC50 of 530 nM against purified human 15-LOX-2, placing it at an intermediate potency between Compound 105 (IC50 = 340 nM) and Compound 107 (IC50 = 870 nM) [1]. These three compounds were tested under identical conditions, enabling direct head-to-head potency ranking. Additionally, the Ki of Compound 106 was determined to be 800 nM by competitive inhibition Dixon plot analysis, confirming binding at the catalytic site [2]. In contrast, the earlier-generation inhibitors MLS000545091 and MLS000536924 exhibit IC50 values of 2.6 µM and 3.1 µM respectively, meaning Compound 106 provides approximately 5- to 6-fold greater potency than these legacy tool compounds [3].
| Evidence Dimension | Inhibitory potency against purified human 15-LOX-2 (ALOX15B) |
|---|---|
| Target Compound Data | IC50 = 530 nM (0.53 ± 0.04 µM); Ki = 800 nM |
| Comparator Or Baseline | Compound 105 IC50 = 340 nM; Compound 107 IC50 = 870 nM; MLS000545091 IC50 = 2.6 µM; MLS000536924 IC50 = 3.1 µM |
| Quantified Difference | 1.56-fold less potent than Compound 105; 1.64-fold more potent than Compound 107; ~4.9-fold more potent than MLS000545091; ~5.8-fold more potent than MLS000536924 |
| Conditions | UV/Vis spectrophotometric assay monitoring 15-HpETE formation at 234 nm (ε = 25,000 M⁻¹cm⁻¹) using arachidonic acid as substrate; at least five inhibitor concentrations tested; reactions initiated by enzyme addition at 23°C (BindingDB assay ID linked to US20240317691) |
Why This Matters
Procurement decisions for h15-LOX-2 tool compounds require balancing potency against selectivity and scaffold novelty—Compound 106 offers a benzoxazole chemotype at sub-micromolar potency that is unavailable from the more potent imidazole-based Compound 105 or the weaker Compound 107.
- [1] BindingDB Entry BDBM50572161. IC50: 530 nM for Inhibition of human 15-LOX-2. Source: US20240317691, Compound 106. Comparative data for Compounds 105 (BDBM68853, IC50 340 nM) and 107 (BDBM50572162, IC50 870 nM) from same patent and assay system. View Source
- [2] BindingDB PrimarySearch_ki for BDBM50572161. Ki: 800 nM. Assay Description: Competitive inhibition of human 15-LOX-2 assessed as equilibrium dissociation constant from catalytic site by measuring 15-HpETE by Dixon plots. View Source
- [3] Tsai WC, Gilbert NC, Ohler A, et al. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. Bioorg Med Chem. 2021;46:116349. IC50 values for MLS000545091 (2.6 µM) and MLS000536924 (3.1 µM) reported at L96-L98; MLS000327186 IC50 0.53 µM reported at L19-L20. View Source
